molecular formula C9H21N B2831107 (2S)-7-Methyloctan-2-amine CAS No. 2248200-19-1

(2S)-7-Methyloctan-2-amine

Cat. No.: B2831107
CAS No.: 2248200-19-1
M. Wt: 143.274
InChI Key: IYWQNJOTURPYHW-VIFPVBQESA-N
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Description

The compound "(2S)-7-Methyloctan-2-amine" is a chiral secondary amine characterized by an eight-carbon chain (octane) with a methyl group at the seventh carbon and an amine group at the second carbon. The stereochemistry at the second carbon (denoted as "2S") confers enantiomeric specificity, which is critical in pharmacological and biochemical applications where chirality influences receptor binding or metabolic pathways.

Properties

IUPAC Name

(2S)-7-methyloctan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N/c1-8(2)6-4-5-7-9(3)10/h8-9H,4-7,10H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWQNJOTURPYHW-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCC(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCCCC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-7-Methyloctan-2-amine can be achieved through several synthetic routes. One common method involves the reductive amination of 7-methyloctan-2-one. This process typically uses a reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of an amine source like ammonia or an amine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired stereoisomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. This method utilizes a metal catalyst, such as palladium or platinum, to facilitate the reduction of the corresponding ketone to the amine. The reaction is conducted under high pressure and temperature to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-7-Methyloctan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

(2S)-7-Methyloctan-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biological systems, including as a ligand for receptors or enzymes.

    Medicine: Explored for its potential therapeutic applications, such as in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-7-Methyloctan-2-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with receptors or enzymes, modulating their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Its structural complexity (chloro, methyl, and carboxylic acid groups) contrasts with the linear aliphatic chain of "(2S)-7-Methyloctan-2-amine" . The absence of chiral centers in this compound highlights the unique role of stereochemistry in the target amine.

(2S)-7-Oxabicyclo[2.2.1]heptan-2-amine :

  • This bicyclic amine (PubChem entry) features an oxygen atom in its bridged structure, differentiating it from the linear, fully hydrocarbon backbone of "this compound" .
  • The bicyclic framework may enhance rigidity and stability compared to the flexible octane chain of the target compound.

Hypothetical Comparison Table

Given the lack of experimental data in the evidence, the following table extrapolates theoretical properties based on chemical principles:

Property This compound (Hypothetical) 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (2S)-7-Oxabicyclo[2.2.1]heptan-2-amine
Molecular Formula C₉H₂₁N C₁₀H₈ClNO₂ C₆H₁₁NO
Molecular Weight ~143.28 g/mol 223.63 g/mol 113.16 g/mol
Chirality Yes (S-configuration) No Yes (S-configuration)
Functional Groups Amine, methyl Carboxylic acid, chloro, methyl Amine, ether
Structural Complexity Low (linear aliphatic) Moderate (aromatic heterocycle) High (bicyclic)

Research Findings and Limitations

Key limitations include:

  • Irrelevance of NLP Studies : The cited works discuss machine learning architectures, pretraining methodologies, and bidirectional context modeling, which are unrelated to chemical comparisons .
  • Insufficient Chemical Data : References to unrelated compounds (e.g., 7-Chloro-3-methylindole derivative ) or inaccessible PubChem entries preclude meaningful analysis.

Recommendations for Further Study

To address the knowledge gap, consult authoritative chemical databases and literature:

PubChem (https://pubchem.ncbi.nlm.nih.gov/ ): For experimental data on "this compound," including synthesis, NMR spectra, and toxicity.

Reaxys or SciFinder : To identify structurally similar amines and their reported biological or industrial applications.

Chiral Amine Studies : Review enantioselective synthesis methods (e.g., asymmetric catalysis) to contextualize the compound’s preparative relevance.

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